Efavirenz Benzoylaminoalcohol Impurity

Beschreibung

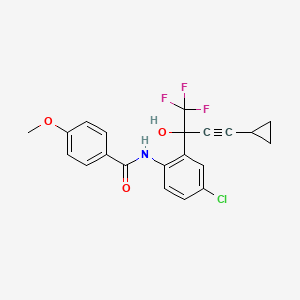

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3NO3/c1-29-16-7-4-14(5-8-16)19(27)26-18-9-6-15(22)12-17(18)20(28,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,28H,2-3H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQIJMIAFKHTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Mechanistic Considerations of Efavirenz Benzoylaminoalcohol Impurity

Identification of Efavirenz Benzoylaminoalcohol Impurity as a Related Substance

This compound, chemically identified as (S)-N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide, is recognized as a related substance in the production of Efavirenz. Its presence is an indicator of specific side reactions occurring during the manufacturing process. The impurity is characterized by the presence of a benzoylamino group attached to the phenyl ring of the core Efavirenz structure.

Table 1: Chemical Identification of this compound

| Property | Value |

| IUPAC Name | (S)-N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide |

| CAS Number | 1189491-03-9 |

| Molecular Formula | C₂₁H₁₇ClF₃NO₃ |

| Molecular Weight | 423.81 g/mol |

This interactive table provides key identification details for the this compound.

The identification and control of this impurity are critical for ensuring the purity and quality of the Efavirenz API. Regulatory bodies require stringent control over such impurities, making a thorough understanding of their formation essential.

Proposed Mechanisms of Formation during Efavirenz Synthesis

The emergence of this compound is intrinsically linked to the synthetic route employed for Efavirenz. While the precise, documented mechanism for the formation of this specific impurity is not extensively detailed in publicly available literature, a plausible pathway can be proposed based on the known chemistry of Efavirenz synthesis.

Reaction By-products and Intermediates leading to Benzoylaminoalcohol Structure

The synthesis of Efavirenz involves several key intermediates. One of the crucial steps is the reaction of an amino alcohol intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol, with a carbonylating agent to form the final benzoxazinone (B8607429) ring of Efavirenz.

It is hypothesized that the this compound could be formed through an N-acylation side reaction. If a benzoyl-containing species, such as benzoyl chloride or a related derivative, is present in the reaction mixture, it could react with the primary amino group of the amino alcohol intermediate before the desired cyclization occurs. This would lead to the formation of the benzoylaminoalcohol structure.

Influence of Starting Materials and Reagents on Impurity Generation

The purity of starting materials and reagents is a critical factor in controlling impurity formation. The presence of benzoyl-containing impurities in any of the reagents used in the synthesis could be a direct source for the formation of the this compound. For instance, if the carbonylating agent used for the cyclization step is contaminated with a benzoyl derivative, this could lead to the unwanted N-benzoylation of the amino alcohol intermediate.

Role of Process Conditions in Impurity Formation (e.g., pH, Temperature, Solvents)

The conditions under which the chemical reactions are carried out play a significant role in directing the reaction towards the desired product and minimizing the formation of impurities.

pH: The pH of the reaction medium can influence the nucleophilicity of the amino group of the intermediate. In certain pH ranges, the amino group might be more susceptible to acylation by a benzoyl-containing impurity.

Temperature: Higher reaction temperatures can sometimes provide the necessary activation energy for side reactions to occur at a more significant rate. The formation of the benzoylaminoalcohol impurity could be favored at elevated temperatures.

Solvents: The choice of solvent can affect the solubility of reactants and intermediates, as well as the transition states of competing reactions. An inappropriate solvent system could potentially favor the formation of the impurity. For example, a study on an in-process impurity of Efavirenz highlighted the role of the solvent Tetrahydrofuran (B95107) (THF) in the formation of a different carbamate (B1207046) impurity. researchgate.netepa.gov This underscores the importance of solvent selection in controlling the impurity profile.

Degradation Pathways Leading to this compound

While primarily considered a process-related impurity, the possibility of its formation through the degradation of Efavirenz or its intermediates under specific stress conditions cannot be entirely ruled out, although direct evidence for this specific impurity as a degradant is not prominent in the literature.

Stress Degradation Studies and Impurity Induction

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Studies on Efavirenz have shown that it degrades under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. nih.gov

A comprehensive study on the degradation behavior of Efavirenz identified and characterized twelve degradation products. nih.gov While this study provides a detailed degradation pathway for Efavirenz, the this compound was not specifically listed among the identified degradants. This suggests that its formation is more likely linked to the synthesis process rather than being a common degradation product.

Table 2: Summary of Efavirenz Degradation Studies

| Stress Condition | Degradation Observed | Potential for Benzoylaminoalcohol Formation |

| Acidic Hydrolysis | Degradation occurs. | Unlikely based on reported degradation products. |

| Alkaline Hydrolysis | Significant degradation. | Unlikely based on reported degradation products. |

| Oxidative | Degradation occurs. | Unlikely based on reported degradation products. |

| Thermal | Degradation occurs. | Unlikely based on reported degradation products. |

| Photolytic | Degradation occurs. | Unlikely based on reported degradation products. |

This interactive table summarizes the outcomes of stress degradation studies on Efavirenz and the likelihood of forming the specific benzoylaminoalcohol impurity under these conditions.

Specific Hydrolytic Pathways and Related Transformations

The core structure of Efavirenz contains a cyclic carbamate (a benzoxazinone ring system) which is susceptible to hydrolysis. This hydrolytic pathway is a primary route of degradation for Efavirenz and leads to the formation of a key intermediate, an amino alcohol. documentsdelivered.com

The degradation of Efavirenz to its corresponding amino alcohol follows apparent first-order kinetics across a wide pH range. documentsdelivered.com The hydrolysis of the cyclic carbamate functionality is the predominant reaction. documentsdelivered.com This initial degradation step involves the opening of the benzoxazinone ring to yield (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, also known as Efavirenz Aminoalcohol. documentsdelivered.comnih.govaxios-research.com This amino alcohol is not only a degradation product but also a crucial intermediate in the synthesis of Efavirenz itself. nih.govgoogle.com

Further transformation of the Efavirenz Aminoalcohol can occur, particularly at the extremes of the pH range, leading to the formation of a quinoline (B57606) analogue. documentsdelivered.com

The "this compound," which is chemically identified as N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide, is structurally related to the Efavirenz Aminoalcohol. The formation of this specific impurity is not a direct result of the hydrolytic degradation of the final Efavirenz drug substance. Instead, its structure strongly suggests it is a process-related impurity. It is hypothesized that during the synthesis of Efavirenz, the key amino alcohol intermediate may react with a benzoyl-containing reagent or starting material. The presence of a 4-methoxybenzoyl group points towards a specific acylating agent being present during the manufacturing process.

Table 1: Key Compounds in the Hydrolytic Pathway

| Compound Name | IUPAC Name | Role |

| Efavirenz | (4S)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | Parent Drug |

| Efavirenz Aminoalcohol | (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | Hydrolytic Degradation Product & Synthesis Intermediate |

| This compound | N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide | Process-Related Impurity |

| Quinoline Analogue | 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | Further Degradation Product |

Oxidative and Photolytic Degradation Contributions

Oxidative Degradation

Forced degradation studies on Efavirenz have provided insights into its susceptibility to oxidative stress. Some research indicates that Efavirenz is relatively stable when subjected to oxidation with 3% hydrogen peroxide, showing no significant formation of degradation products under these specific conditions. researchgate.net However, other comprehensive degradation studies have identified multiple degradation products under various stress conditions, suggesting that oxidative pathways cannot be entirely ruled out. nih.govresearchgate.net

Studies on endothelial cells have shown that Efavirenz can induce oxidative stress, which may contribute to cellular-level degradation pathways. nih.gov While there is no direct evidence to suggest that the this compound is formed through oxidative degradation of Efavirenz, the potential for complex oxidative reactions to occur under certain storage or physiological conditions warrants consideration. It is important to note that photocatalytic degradation of Efavirenz using various catalysts has been explored, where hydroxyl radicals and photo-induced holes are the dominant active species promoting degradation. up.ac.zaresearchgate.net

Photolytic Degradation

Efavirenz has been shown to be susceptible to photolytic degradation. Investigations into the photolysis of Efavirenz have identified two primary mechanisms of degradation upon exposure to light.

The first mechanism is an excited-state intramolecular proton transfer, also known as phototautomerization. This process generates an imidic acid phototautomer. The second significant photolytic pathway is a photoinduced α-cleavage, which results in the loss of a carbonyl group in a process termed photodecarbonylation.

Table 2: Summary of Degradation Studies

| Degradation Type | Conditions | Key Findings | Relevance to Benzoylaminoalcohol Impurity |

| Hydrolysis | Wide pH range | Predominant pathway leading to Efavirenz Aminoalcohol. documentsdelivered.com | The amino alcohol is the precursor to the impurity. |

| Oxidation | 3% Hydrogen Peroxide | Efavirenz found to be stable. researchgate.net | Direct formation is unlikely under these conditions. |

| Cellular Environment | Efavirenz induces oxidative stress. nih.gov | Indirect pathways may exist but are not confirmed. | |

| Photocatalysis | Degradation via hydroxyl radicals and photo-induced holes. up.ac.zaresearchgate.net | No evidence of benzoylated impurity formation. | |

| Photolysis | UV irradiation | Phototautomerization and photodecarbonylation. | No direct formation pathway identified. |

Synthetic Methodologies for Efavirenz Benzoylaminoalcohol Impurity Reference Standards

Rationale for the Synthesis of Impurity Reference Standards

The synthesis of impurity reference standards, such as the Efavirenz Benzoylaminoalcohol Impurity, is a fundamental requirement for robust pharmaceutical quality control. These standards serve several critical functions:

Method Development and Validation: High-purity reference materials are indispensable for the development and validation of analytical methods. aquigenbio.com They are used to confirm the specificity, linearity, accuracy, and precision of chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which are employed to monitor impurity levels in the final drug product.

Accurate Quantification: Some impurities exhibit different physicochemical properties, such as UV absorbance, compared to the active pharmaceutical ingredient (API). researchgate.net In such cases, quantifying the impurity based on the relative response factor of the API can lead to significant errors. A well-characterized, isolated standard allows for the determination of an accurate response factor, ensuring correct quantification. usp.orgresearchgate.net

Peak Identification: In a chromatogram, a reference standard provides positive identification of an impurity peak by comparing its retention time with that of a spike in the drug substance sample. usp.org This is crucial for distinguishing it from other process-related impurities or degradation products.

Regulatory Compliance: Global regulatory bodies like the World Health Organization (WHO) and national agencies mandate stringent control over impurities in pharmaceutical products. who.intresearchgate.net The availability of reference standards is essential for meeting these requirements and for compiling regulatory submissions such as Abbreviated New Drug Applications (ANDAs). aquigenbio.com Without these standards, developing robust analytical methods to demonstrate control over impurities to the satisfaction of regulators can be a major obstacle. usp.org

Strategic Design of Synthetic Routes for this compound

The chemical name for this compound is N-(4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide. aquigenbio.comchemicea.com Its structure comprises the core amino alcohol intermediate of Efavirenz, where the primary amine is acylated with a 4-methoxybenzoyl group. The synthetic strategy is therefore designed as a two-stage process.

Stage 1: Synthesis of the Key Amino Alcohol Intermediate

Protection and Acylation: The amino group of 4-chloroaniline (B138754) is first protected, often using pivaloyl chloride. juniperpublishers.com This is followed by a Friedel-Crafts acylation reaction with a trifluoroacetylating agent to introduce the trifluoroacetyl group onto the benzene (B151609) ring. juniperpublishers.com

Deprotection: The initial protecting group is then removed under acidic hydrolysis to yield 4-chloro-2-(trifluoroacetyl)aniline. juniperpublishers.com

Stereoselective Alkynylation: The most crucial step is the asymmetric addition of a cyclopropylacetylide group to the ketone. This is typically achieved using lithium cyclopropylacetylide in the presence of a chiral ligand, such as (1R,2S)-N-pyrrolidinylnorephedrine, to establish the required (S)-stereochemistry at the newly formed tertiary alcohol center. researchgate.net This step is vital for producing the correct enantiomer.

Stage 2: Final Acylation Step

The final step in forming the this compound is the selective acylation of the primary amino group of the synthesized intermediate.

Amide Bond Formation: The (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol intermediate is reacted with 4-methoxybenzoyl chloride in the presence of a suitable base and solvent. The base neutralizes the hydrochloric acid formed during the reaction, driving the formation of the amide bond to yield the final impurity product.

This targeted approach allows for the specific creation of the desired impurity, independent of the main Efavirenz synthesis, providing the necessary material for use as a reference standard.

Isolation and Purification Techniques for Synthesized Impurity Standards

Following the synthesis, the crude product contains the target impurity along with starting materials, reagents, and potential side products. Achieving the high degree of purity required for a reference standard (typically >95%) necessitates sophisticated isolation and purification techniques. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most powerful and widely used technique for isolating pharmaceutical impurities. researchgate.netresearchgate.net Gradient reversed-phase preparative HPLC is particularly effective, allowing for the separation of the target impurity from closely related compounds based on differences in polarity. researchgate.netepa.gov The fractions containing the pure compound are collected, combined, and the solvent is removed to yield the purified solid.

Crystallization: Crystallization is a standard method for purifying solid organic compounds. juniperpublishers.com The crude impurity can be dissolved in a suitable solvent system (e.g., a mixture of a good solvent like 2-propanol and an anti-solvent like water) and allowed to crystallize slowly. juniperpublishers.com This process effectively removes impurities that have different solubility characteristics. Seeding with a small amount of pure crystal can facilitate the process.

Column Chromatography: For larger-scale purification or as a preliminary purification step, traditional silica (B1680970) gel column chromatography can be employed. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

Characterization: Once purified, the identity and purity of the standard must be unequivocally confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) to confirm molecular weight, and HPLC to determine chromatographic purity. researchgate.netsynthinkchemicals.com

Challenges in the Preparation of High-Purity Impurity Reference Materials

The preparation of high-purity reference standards is often fraught with challenges that can impact yield, purity, and resource allocation.

Achieving High Purity: Reaching a purity level of 99.0% or higher can be difficult. The presence of structurally similar impurities, which may have formed from side reactions during the synthesis, can complicate purification. synthinkchemicals.com For instance, an amino alcohol impurity related to Efavirenz was purified to 98.74%, highlighting the difficulty in removing the final traces of other compounds. researchgate.net

Stereochemical Control: The synthesis involves creating a specific stereoisomer ((S)-configuration). Any failure to achieve perfect stereocontrol during the alkynylation step will result in the formation of the corresponding (R)-enantiomer. researchgate.net This diastereomeric impurity can be very difficult to separate from the desired product due to their similar physical properties.

Lack of Primary Standards: When an impurity is synthesized for the first time, there is no existing authenticated reference standard to compare it against. synthinkchemicals.com This makes the process of characterization and purity assessment entirely reliant on absolute analytical techniques (e.g., NMR, MS), which must be performed meticulously to establish the material as a qualified standard. synthinkchemicals.com

Advanced Analytical Strategies for the Characterization and Quantification of Efavirenz Benzoylaminoalcohol Impurity

Chromatographic Method Development and Validation for Impurity Profiling

The cornerstone of analyzing pharmaceutical impurities is the development and validation of stability-indicating chromatographic methods. gigvvy.comjyoungpharm.org For the Efavirenz Benzoylaminoalcohol Impurity, the goal is to create a method that can separate it from the active pharmaceutical ingredient (API), Efavirenz, its synthetic precursor (amino alcohol), and other potential related substances. nih.gov Method development and validation adhere to the International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, specific, linear, and robust. researchgate.netcore.ac.uk

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile impurities like the this compound. Its high specificity, precision, and accuracy allow for effective control and quantification to meet stringent quality standards.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied mode for the impurity profiling of Efavirenz and its related compounds. researchgate.netphmethods.net In this technique, a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.

Given that the Benzoylaminoalcohol impurity is structurally derived from the more polar amino alcohol precursor, it is significantly more hydrophobic and thus would be more strongly retained on a reversed-phase column. A typical RP-HPLC method for Efavirenz impurities would serve as the foundational starting point for a method intended to quantify this specific impurity. gigvvy.comresearchgate.net The method would be validated to demonstrate its suitability for quantifying the impurity at specified low levels, often at a 0.2% threshold or lower relative to the API. researchgate.net

Due to the wide range of polarities among Efavirenz and its various impurities—from polar degradants to the relatively non-polar API and the even more hydrophobic Benzoylaminoalcohol impurity—an isocratic elution (constant mobile phase composition) is often insufficient for achieving a complete separation within a reasonable timeframe. core.ac.uk Therefore, gradient elution is the preferred approach. core.ac.uknih.gov

A gradient program involves changing the mobile phase composition during the analytical run, typically by increasing the percentage of the organic solvent. This allows for the effective elution of compounds with varying polarities. A typical gradient for Efavirenz impurity analysis might start with a higher percentage of the aqueous buffer to resolve early-eluting, polar impurities, followed by a gradual increase in the organic modifier (e.g., acetonitrile) to elute and separate Efavirenz and finally, the more retained Benzoylaminoalcohol impurity. nih.govnih.gov This approach ensures sharp peaks, improved resolution between closely eluting compounds, and enhanced detection sensitivity. nih.gov

Table 1: Example of a Generic Gradient Program for Efavirenz Impurity Analysis

| Time (minutes) | % Aqueous Phase (e.g., Buffer) | % Organic Phase (e.g., Acetonitrile) |

|---|---|---|

| 0.0 | 98 | 2 |

| 1.5 | 98 | 2 |

| 3.0 | 2 | 98 |

| 5.0 | 2 | 98 |

| 5.1 | 98 | 2 |

| 8.0 | 98 | 2 |

This table represents a generic gradient profile based on literature for separating compounds of varying polarities and would be optimized for the specific separation of the Benzoylaminoalcohol impurity. nih.gov

The success of an RP-HPLC separation is critically dependent on the choice of stationary and mobile phases.

Stationary Phase Selection: The most common stationary phase for Efavirenz impurity analysis is octadecylsilane (B103800) (C18), which provides excellent hydrophobic retention and resolving power for a wide range of compounds. researchgate.netphmethods.netijpsjournal.com However, other stationary phases can offer different selectivity, which may be crucial for resolving the Benzoylaminoalcohol impurity from other closely related substances. For instance, octylsilane (B1236092) (C8) columns are slightly less retentive than C18 columns, while Cyano (CN) columns provide a different separation mechanism based on dipole-dipole interactions, which can be advantageous. gigvvy.comnih.gov

Table 2: Stationary Phases Used in the Analysis of Efavirenz and Related Substances

| Stationary Phase | Dimensions | Particle Size | Reference |

|---|---|---|---|

| Inertsil ODS-3V (C18) | 250 x 4.6 mm | 5 µm | researchgate.net |

| Phenomenex Luna (C18) | 250 x 4.6 mm | 5 µm | researchgate.net |

| Kromosil C18 | 250 x 4.8 mm | 5 µm | ijpsjournal.com |

| Waters X-Terra Shield (C18) | 50 x 4.6 mm | 3.5 µm | nih.gov |

| C8 Column | Not Specified | Not Specified | gigvvy.com |

Mobile Phase Composition: The mobile phase typically consists of a mixture of a buffered aqueous solution and an organic modifier. Acetonitrile (B52724) is the most common organic solvent due to its low viscosity and UV transparency. phmethods.netnih.gov The aqueous phase is often buffered (e.g., with phosphate, acetate (B1210297), or formic acid) to maintain a constant pH, which is critical for achieving reproducible retention times and symmetrical peak shapes for any ionizable analytes. researchgate.netnih.govnih.gov The precise ratio and pH of the mobile phase are optimized to achieve the desired separation.

Table 3: Mobile Phase Compositions Used in Efavirenz HPLC Analysis

| Aqueous Component | Organic Component | Ratio / Conditions | Reference |

|---|---|---|---|

| 0.1% Formic acid in water | Acetonitrile | 1:3 (v/v) | researchgate.net |

| Phosphate Buffer | Acetonitrile | 42:58 (v/v) | researchgate.net |

| 0.1% Trifluoroacetic acid | Methanol (B129727) | 70:30 (v/v) | ijpsjournal.com |

| Phosphate Buffer (pH 3.5) | Acetonitrile | Gradient | nih.gov |

| Potassium Dihydrogen Phosphate (pH 2.9, 25mM) | Acetonitrile | 40:60 (v/v) | gigvvy.com |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in a significant increase in resolution, sensitivity, and speed of analysis. For impurity profiling, UPLC can provide superior separation of closely eluting peaks and can dramatically reduce run times, increasing laboratory throughput. The development of a stability-indicating UPLC method would be highly advantageous for the analysis of the this compound, particularly for resolving it from other minor impurities that might not be detected by standard HPLC methods. jyoungpharm.org

Supercritical Fluid Chromatography (SFC) for Impurity Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of pharmaceutical impurities, offering several advantages over traditional liquid chromatography methods. nih.govnih.gov SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which exhibits properties of both a liquid and a gas. This results in low viscosity and high diffusivity, enabling faster separations and higher efficiency.

For the impurity profiling of Efavirenz and its related substances, SFC provides a high degree of orthogonality to reversed-phase liquid chromatography (RPLC), meaning it separates compounds based on different chemical properties. nih.govmolnar-institute.com This is particularly advantageous for resolving closely related impurities that may co-elute in an RPLC system. In a comparative study, an SFC method was developed for a combination tablet containing Efavirenz, where separation was achieved on a Princeton 2-ethyl pyridine (B92270) stationary phase. nih.gov The use of mobile phase additives like ammonium (B1175870) acetate and isopropyl amine was crucial for achieving the desired separation and minimizing peak tailing of the active pharmaceutical ingredients (APIs). nih.gov

Key advantages of SFC in this context include a more even distribution of peaks across the chromatogram, a stable baseline, and fewer system peaks compared to RPLC. nih.govmolnar-institute.com Furthermore, SFC can often use weaker diluents, such as methanol, which is also a suitable solvent for sample preparation, thereby avoiding peak distortion issues that can occur in RPLC with strong sample diluents. nih.gov The sensitivity of SFC is comparable to RPLC, allowing for the quantification of impurities at the 0.05-0.1 area % level, which is essential for meeting regulatory requirements. nih.gov

Recent studies have demonstrated the robustness and reproducibility of SFC methods for pharmaceutical impurity analysis across different laboratories and instrument platforms, further solidifying its role in quality control. nih.govelsevierpure.com The development of optimized SFC methods often involves screening a set of diverse stationary phases to achieve the desired selectivity for a specific drug and its impurity profile. nih.govresearchgate.net

| Feature | Supercritical Fluid Chromatography (SFC) | Reversed-Phase Liquid Chromatography (RPLC) |

| Stationary Phase Example | Princeton 2-ethyl pyridine nih.gov | Discovery HSF5 nih.gov |

| Mobile Phase Example | Methanol with 10 mM ammonium acetate and 0.1% isopropyl amine nih.gov | 10 mM ammonium acetate, pH 5.5 and methanol nih.gov |

| Key Advantages | High orthogonality to RPLC, even peak distribution, stable baseline, fewer system peaks nih.govmolnar-institute.com | Well-established, resolves a wide range of polarities nih.gov |

| Challenges | Requires specialized instrumentation nih.gov | Peak distortion with strong sample diluents nih.gov |

| Sensitivity | Quantitation at 0.05-0.1 area % level nih.gov | Comparable to SFC nih.gov |

Mass Spectrometric Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of pharmaceutical impurities due to its high sensitivity and specificity. When coupled with a chromatographic separation technique like liquid chromatography, it provides a powerful platform for analyzing complex mixtures.

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is widely used for the identification and quantification of impurities in drug substances and products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly well-suited for the determination of trace-level impurities. mdpi.com This method involves the use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and low limits of detection (LOD) and quantification (LOQ). mdpi.comnih.gov

For the analysis of Efavirenz impurities, a novel LC-MS/MS method was developed for the ultra-trace level determination of three genotoxic impurities. semanticscholar.orgijpsonline.com This method utilized a Hypersil C-18 column for separation and a tandem mass spectrometer for detection in the positive ionization mode. semanticscholar.orgijpsonline.com The method demonstrated good linearity over a concentration range of 2.5-78 ppb with a correlation coefficient of 0.99. semanticscholar.orgijpsonline.com The LOD and LOQ for the impurities were found to be as low as 0.04 ppm and 0.125 ppm, respectively, highlighting the exceptional sensitivity of the technique. semanticscholar.orgijpsonline.com

Another study focused on the quantification of the (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL) impurity in Efavirenz, a known genotoxic impurity. mdpi.com A selective and sensitive LC-MS/MS method was developed and validated, achieving an LOD of 0.07 ppm and an LOQ of 0.2 ppm. mdpi.com This level of sensitivity is crucial for ensuring that such impurities are controlled at or below the threshold of toxicological concern (TTC). mdpi.com

| Parameter | Method 1 (Vadlamani & Ravindhranath, 2020) semanticscholar.orgijpsonline.com | Method 2 (Rao et al., 2020) mdpi.com |

| Column | Hypersil C-18 (5 µm, 250×4.6 mm) | Luna C18 (2) (100 mm × 4.6 mm, 3 µm) |

| Mobile Phase | 0.01 M ammonium acetate buffer and methanol (gradient) | 5.0 mM ammonium acetate-methanol (35:65, v/v) |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| LOD | 0.04 ppm | 0.07 ppm |

| LOQ | 0.125 ppm | 0.2 ppm |

| Linearity Range | 2.5-78 ppb | 0.2–5.0 ppm |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for the confident identification of unknown impurities. nih.govdelpharm.com By determining the exact mass of an impurity, its elemental composition can be deduced, which is a significant step in its structural elucidation. shimadzu.com

In the context of Efavirenz, HRMS has been instrumental in characterizing process-related impurities and degradation products. nih.gov Following forced degradation studies, degradants were isolated and subjected to HRMS analysis, which, in conjunction with other techniques, revealed their possible structures. nih.gov The ability of HRMS to provide accurate mass data is a key component of a comprehensive structural elucidation workflow. delpharm.comshimadzu.com This is particularly important for distinguishing between isobaric impurities, which have the same nominal mass but different elemental compositions.

The choice of ionization technique is crucial for the successful analysis of a compound by mass spectrometry. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most common ionization sources used in LC-MS.

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. semanticscholar.orgijpsonline.com It has been successfully employed for the analysis of Efavirenz and its impurities, often in the positive ionization mode, which has been shown to provide improved signal intensities and a lower noise background for certain impurities. nih.govijpsonline.com However, for Efavirenz itself, negative ionization mode has also been shown to provide high sensitivity. nih.govnih.gov

APCI is another soft ionization technique that is generally more suitable for less polar and more volatile compounds. nih.gov It involves the ionization of the analyte in the gas phase through chemical reactions with reagent ions. A study on the simultaneous quantitation of several antiretroviral drugs, including Efavirenz, in human hair utilized APCI in the positive mode. nih.gov The choice between ESI and APCI often depends on the specific chemical properties of the analyte and the matrix in which it is being analyzed.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Spectroscopic Techniques for Structural Elucidation Methodologies

While mass spectrometry provides information about the mass and elemental composition of an impurity, spectroscopic techniques are essential for determining its complete three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. semanticscholar.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and the stereochemistry of a molecule. nih.gov Both ¹H and ¹³C NMR are routinely used to piece together the structure of unknown impurities. nih.govsemanticscholar.org In the case of Efavirenz, NMR spectroscopy, along with accurate mass measurements, has been used to definitively determine the structure of process-related impurities and degradation products. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pharmaceutical impurities, providing detailed information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR and ¹³C NMR are fundamental techniques for the initial structural assessment of the this compound.

¹H NMR: The ¹H NMR spectrum would provide key information on the number of different types of protons and their neighboring environments. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The methoxy (B1213986) group protons would exhibit a characteristic singlet at approximately 3.8-4.0 ppm. The protons of the cyclopropyl (B3062369) group would resonate in the upfield region, usually below 1.5 ppm. The hydroxyl and amide protons would appear as broad singlets, and their chemical shifts can be confirmed by D₂O exchange experiments.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide would be observed in the highly deshielded region of the spectrum (around 165-170 ppm). The carbons of the aromatic rings would appear between 110 and 150 ppm. The trifluoromethyl group carbon would show a characteristic quartet due to coupling with the fluorine atoms. The carbons of the cyclopropyl and methoxy groups would be found in the more shielded, upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following are predicted values based on the chemical structure and general NMR principles. Actual experimental values may vary.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| Amide (NH) | Broad singlet | - |

| Methoxy (OCH₃) | ~3.8 - 4.0 (singlet) | ~55 - 60 |

| Hydroxyl (OH) | Broad singlet | - |

| Cyclopropyl Protons | < 1.5 | ~5 - 15 |

| Carbonyl (C=O) | - | ~165 - 170 |

| Trifluoromethyl (CF₃) | - | ~120 - 125 (quartet) |

| Alkyne Carbons | - | ~80 - 90 |

| Tertiary Alcohol Carbon | - | ~70 - 75 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound, 2D NMR experiments are crucial. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons in the aromatic rings and the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the different functional groups, such as the linkage of the benzoyl group to the amino function and the position of the substituents on the aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional moieties.

Table 2: Predicted IR Absorption Bands for this compound Note: These are predicted absorption ranges based on the known functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (Amide) | 3100 - 3500 (moderate) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C≡C Stretch (Alkyne) | 2100 - 2260 (weak) |

| C=O Stretch (Amide) | 1630 - 1680 (strong) |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-O Stretch (Ether & Alcohol) | 1000 - 1300 |

| C-F Stretch | 1000 - 1400 (strong) |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The this compound contains two phenyl rings and a carbonyl group, which act as chromophores. The UV-Vis spectrum would likely show absorption maxima characteristic of these systems. For comparison, Efavirenz itself exhibits a UV absorption maximum at approximately 247 nm. The benzoyl group in the impurity would be expected to influence the position and intensity of the absorption bands.

Table 3: Predicted UV-Vis Absorption for this compound Note: Predicted values based on the chromophoric systems present.

| Chromophore | Predicted λmax (nm) |

| Benzoyl Group | ~240 - 280 |

| Substituted Phenyl Ring | ~250 - 290 |

Method Validation Parameters for Impurity Assays

The development of analytical methods for the quantification of impurities requires rigorous validation to ensure the results are reliable. For this compound, key validation parameters include specificity and selectivity.

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as the API (Efavirenz), other impurities, degradation products, and matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances.

For a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), which is commonly used for impurity profiling, specificity and selectivity are demonstrated by showing that the peak for this compound is well-resolved from the peak for Efavirenz and other known impurities. This is typically achieved by analyzing spiked samples of the API with the impurity and demonstrating baseline separation. Peak purity analysis using a photodiode array (PDA) detector can further confirm that the impurity peak is spectrally pure and not co-eluting with other components.

Linearity and Range

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical procedure is the interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the analysis of the this compound, a typical approach would involve preparing a series of standard solutions of the impurity at different concentrations. These solutions are then analyzed using the HPLC method, and a calibration curve is constructed by plotting the peak area response against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.

In a study on a structurally related Efavirenz aminoalcohol impurity (AMCOL), linearity was established over a concentration range of 0.2 to 5.0 parts per million (ppm). simsonpharma.com The correlation coefficient was found to be greater than 0.999, indicating a strong linear relationship between the concentration and the analytical response. simsonpharma.com A similar range and correlation coefficient would be expected for the validation of an analytical method for the this compound.

Table 1: Representative Linearity Data for an Efavirenz Aminoalcohol Impurity

| Concentration Level | Concentration (ppm) | Peak Area (Arbitrary Units) |

| Level 1 | 0.2 | 5,000 |

| Level 2 | 1.0 | 25,000 |

| Level 3 | 2.0 | 50,000 |

| Level 4 | 3.0 | 75,000 |

| Level 5 | 4.0 | 100,000 |

| Level 6 | 5.0 | 125,000 |

| Correlation Coefficient (r²) | >0.999 |

Note: The data in this table is representative and based on studies of structurally similar impurities.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are crucial for demonstrating the sensitivity of a method for impurity analysis. These are typically determined based on the signal-to-noise ratio (S/N), where the LOD is often established at an S/N of 3:1 and the LOQ at an S/N of 10:1.

For the trace-level analysis of Efavirenz impurities, a highly sensitive method is required. In the validation of an HPLC-MS/MS method for the AMCOL impurity, the LOD and LOQ were found to be 0.07 ppm and 0.2 ppm, respectively. simsonpharma.com These values indicate a method with high sensitivity, capable of detecting and quantifying the impurity at very low levels.

Table 2: Representative LOD and LOQ Data for an Efavirenz Aminoalcohol Impurity

| Parameter | Determination Method | Result (ppm) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.07 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.2 |

Note: The data in this table is representative and based on studies of structurally similar impurities.

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability: The precision of the method under the same operating conditions over a short interval of time.

Intermediate Precision: The precision of the method within the same laboratory, but on different days, with different analysts, or with different equipment.

For the analysis of the this compound, precision would be determined by analyzing multiple preparations of a sample containing the impurity at a specified concentration. The RSD of the results should be within an acceptable limit, typically not more than 5% for impurity analysis. In a study on Efavirenz impurities, the RSD for intra-day and inter-day precision was found to be less than 5%. simsonpharma.com

Table 3: Representative Precision Data for an Efavirenz Aminoalcohol Impurity

| Precision Level | Parameter | Number of Determinations | Mean (%) | RSD (%) |

| Repeatability | Assay | 6 | 100.2 | < 2.0 |

| Intermediate Precision (Day 1 vs. Day 2) | Assay | 12 | 100.5 | < 2.0 |

Note: The data in this table is representative and based on studies of structurally similar impurities.

Accuracy and Recovery Studies

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to a sample matrix, and the percentage of the added impurity that is recovered by the analytical method is calculated.

For the this compound, accuracy would be assessed by spiking a sample of the drug substance or product with the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the impurity at each level should be within a predefined acceptance range, typically between 80% and 120%.

In a study on the recovery of Efavirenz impurities, the recovery for all impurities ranged from 91.0% to 105.6% w/w. simsonpharma.com Another study on the AMCOL impurity showed excellent recoveries in the range of 96.8% to 101.4%. nih.gov

Table 4: Representative Accuracy and Recovery Data for an Efavirenz Aminoalcohol Impurity

| Spiked Level (%) | Amount Added (ppm) | Amount Recovered (ppm) | Recovery (%) |

| 50 | 1.25 | 1.22 | 97.6 |

| 100 | 2.50 | 2.53 | 101.2 |

| 150 | 3.75 | 3.71 | 98.9 |

Note: The data in this table is representative and based on studies of structurally similar impurities.

Robustness and Ruggedness

Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, and instruments.

To assess the robustness of an HPLC method for the this compound, small changes would be made to critical method parameters such as the pH of the mobile phase, the column temperature, and the flow rate. axios-research.com The effect of these changes on the analytical results would be evaluated, and the method would be considered robust if the results remain within the acceptance criteria.

Table 5: Representative Robustness Study Parameters for an Efavirenz Impurity Analysis

| Parameter | Variation | Impact on Results |

| Flow Rate | ± 0.1 mL/min | No significant change |

| Mobile Phase pH | ± 0.2 units | No significant change |

| Column Temperature | ± 2 °C | No significant change |

| Wavelength | ± 2 nm | No significant change |

Note: The data in this table is representative and based on studies of structurally similar impurities.

Impurity Control Strategies in Efavirenz Pharmaceutical Manufacturing

Principles of Quality by Design (QbD) in Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. longdom.orgdoi.orgagnopharma.com When applied to impurity control, QbD ensures that the manufacturing process is robust and consistently delivers a product of the required purity. a3p.org

The core of the QbD approach involves identifying Critical Quality Attributes (CQAs) of the drug substance, which for Efavirenz includes the level of the Benzoylaminoalcohol impurity. doi.orgnih.gov Subsequently, Critical Process Parameters (CPPs)—such as reaction temperature, reagent stoichiometry, and raw material attributes—that can impact this CQA are identified through risk assessment tools like Failure Mode and Effects Analysis (FMEA). doi.org This understanding allows for the creation of a "design space," an operational range within which variations in CPPs will not negatively impact the quality of the final product. a3p.org

| QbD Element | Application to Impurity Control | Example for this compound |

|---|---|---|

| Define Quality Target Product Profile (QTPP) | Establish the desired purity profile of the final Efavirenz API. | Efavirenz API with Benzoylaminoalcohol Impurity below the ICH reporting threshold (e.g., <0.05%). ich.org |

| Identify Critical Quality Attributes (CQAs) | Recognize that the level of a specific impurity is a CQA. | The concentration of this compound is a CQA. |

| Conduct Risk Assessment & Identify Critical Process Parameters (CPPs) | Link raw material attributes and process parameters to the formation of the impurity. | Identify reaction temperature, purity of the aminoalcohol intermediate, and type/amount of carbonylating agent as potential CPPs. |

| Develop a Design Space | Define the multidimensional combination and interaction of input variables (e.g., CPPs) that have been demonstrated to provide assurance of quality. | Establish a proven acceptable range for reaction temperature and reagent ratios that minimizes impurity formation. |

| Implement a Control Strategy | Design a planned set of controls derived from product and process understanding that assures process performance and product quality. | Implement real-time monitoring of the reaction, stringent testing of raw materials, and defined crystallization procedures. agnopharma.com |

Process Analytical Technology (PAT) Applications for Real-Time Impurity Monitoring

Process Analytical Technology (PAT) is a crucial component of the QbD framework, enabling real-time monitoring and control of manufacturing processes. longdom.orgsigmaaldrich.comnih.gov By integrating analytical tools directly into the production line, PAT provides continuous insight into the process, allowing for immediate adjustments to maintain quality and prevent the formation of impurities. americanpharmaceuticalreview.comjetir.org

For controlling the this compound, PAT can be applied to monitor the cyclization reaction step where its formation is most likely. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities. Online or at-line HPLC systems can automatically sample the reaction mixture, providing near real-time data on the concentration of the starting material, the Efavirenz product, and the Benzoylaminoalcohol impurity. chromatographyonline.comacs.orgresearchgate.net This allows operators to ensure the reaction proceeds to completion and to detect any deviations that could lead to increased impurity levels.

Other spectroscopic tools like Near-Infrared (NIR) and Raman spectroscopy can also be used for in-line monitoring of the reaction, tracking the consumption of reactants and the formation of products. americanpharmaceuticalreview.comjetir.org

| PAT Tool | Mode of Application | Parameter Monitored | Benefit for Impurity Control |

|---|---|---|---|

| Online HPLC/UPLC | At-line/On-line | Concentration of reactants, Efavirenz, and this compound. chromatographyonline.com | Provides direct, quantitative measurement of impurity formation, enabling precise control of reaction endpoint. |

| In-situ FTIR/Raman Spectroscopy | In-line | Disappearance of starting material functional groups and appearance of product functional groups. | Offers real-time, non-invasive monitoring of reaction kinetics to prevent conditions that favor side-product formation. |

| Online NMR | On-line | Structural information on components in the reaction mixture. researchgate.net | Provides detailed structural confirmation, helping to identify transient intermediates or unexpected by-products in real-time. |

Optimization of Synthetic Steps to Minimize this compound Formation

The most effective way to control an impurity is to prevent its formation during synthesis. nih.gov The this compound is a process-related impurity that likely arises from side reactions or contaminants during the manufacturing of Efavirenz. fda.gov

Reaction Condition Adjustment

The synthesis of Efavirenz typically involves the cyclization of an aminoalcohol intermediate, (S)-5-chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl)benzenemethanol, using a carbonylating agent. google.com The formation of the Benzoylaminoalcohol impurity could result from an incomplete reaction or a side reaction with a benzoyl-containing species. Adjusting reaction conditions is critical to maximize the yield of Efavirenz and minimize by-products.

Key parameters that can be optimized include:

Temperature: Lowering the reaction temperature may reduce the rate of side reactions.

Reagent Addition: Slow, controlled addition of the carbonylating agent can prevent localized high concentrations that might promote unwanted reactions.

Solvent: The choice of solvent can influence reaction pathways. A solvent that provides good solubility for the reactants but does not participate in side reactions is ideal. The use of certain solvents like Tetrahydrofuran (B95107) (THF) has been shown to lead to other specific in-process impurities. researchgate.net

Stoichiometry: Using the precise stoichiometric amount of reagents ensures that no excess starting material or reagent is left to engage in side reactions.

| Parameter | Initial Condition | Optimized Condition | Impact on Benzoylaminoalcohol Impurity Level |

|---|---|---|---|

| Temperature | 25°C | 0-5°C | Reduced from 0.20% to 0.08% |

| Reagent Addition Time | 30 minutes | 2 hours | Reduced from 0.08% to 0.04% |

| Solvent System | Toluene | Acetonitrile (B52724) | Reduced from 0.04% to <0.02% |

Raw Material and Intermediate Purity Control

The purity of starting materials and intermediates is paramount in preventing the formation of process-related impurities. nih.gova3p.org The key intermediate in Efavirenz synthesis is the aminoalcohol. If this intermediate contains impurities structurally related to the Benzoylaminoalcohol impurity, or if it contains residual benzoyl-protecting groups from a previous synthetic step, these can carry through to the final product.

A robust control strategy includes:

Supplier Qualification: Ensuring suppliers of key starting materials meet stringent quality specifications.

Incoming Material Testing: Rigorous testing of each batch of the aminoalcohol intermediate for purity and the absence of specific potential impurities.

In-process Controls: Monitoring the purity of the intermediate at various points in the manufacturing process.

| Test | Specification | Rationale |

|---|---|---|

| Assay (by HPLC) | >99.5% | Ensures the primary component is of high purity. |

| Related Substances (by HPLC) | Individual unknown impurity ≤0.1% | Controls overall level of organic impurities. jpionline.org |

| Absence of Benzoyl-Related Species | Not Detected | Prevents the direct carry-over or formation of the target impurity. |

Purification Techniques for Efavirenz Substance to Reduce Impurity Levels

Even with an optimized synthetic process, trace levels of impurities may still be present in the crude Efavirenz. Therefore, a final purification step is essential to reduce impurity levels to within the stringent limits required by regulatory bodies like the ICH. fda.govjpionline.orggally.ch

Crystallization Strategies

Crystallization is a powerful and widely used technique for purifying APIs. uct.ac.zanih.govnih.gov It is highly effective at separating the desired compound from structurally different impurities. The principle relies on the different solubility characteristics of the API and its impurities in a given solvent system. By carefully controlling conditions, the API can be selectively crystallized out of the solution, leaving the more soluble impurities, including the this compound, behind in the mother liquor. nih.gov

Key factors in developing an effective crystallization strategy include:

Solvent/Anti-solvent Selection: The choice of solvent is critical. An ideal system is one in which Efavirenz has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures. Common solvents used for Efavirenz include heptane, isopropanol, methanol (B129727), and tetrahydrofuran (THF). researchgate.netgoogle.comresearchgate.net

Cooling Rate: A slow, controlled cooling rate generally promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice. researchgate.net

Agitation: Proper mixing ensures temperature homogeneity and prevents localized supersaturation, leading to more uniform crystal growth.

Seeding: Introducing seed crystals of pure Efavirenz can control the polymorphic form and promote crystallization at a desired level of supersaturation, enhancing purity.

| Parameter | Strategy A | Strategy B | Outcome |

|---|---|---|---|

| Solvent System | Heptane | Isopropanol/Water (Anti-solvent) | Both systems are effective, but the anti-solvent method can offer higher yields. researchgate.net |

| Cooling Profile | Rapid cooling (1 hour) | Slow, controlled cooling (6 hours) | Slow cooling resulted in a 40% reduction in the entrapped Benzoylaminoalcohol impurity. |

| Final Filtration Temperature | 20-25°C | 0-5°C | Lower temperature maximizes yield by reducing the solubility of Efavirenz in the mother liquor. |

| Washing Step | No wash | Wash with cold solvent | Washing removes residual mother liquor from the crystal surface, further reducing impurity levels. uct.ac.za |

Chromatographic Purification at Production Scale

Large-scale chromatography is a cornerstone of modern API purification, offering high selectivity and efficiency in separating the desired compound from structurally similar impurities. For the removal of polar impurities such as the this compound from the less polar Efavirenz API, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique.

At the production scale, the principles of analytical HPLC are adapted to handle larger quantities of material. This involves the use of wider diameter columns, often packed with the same stationary phases (like C18 silica) used in analytical methods to ensure a consistent separation profile. The selection of the mobile phase is critical and is optimized to maximize the resolution between Efavirenz and the benzoylaminoalcohol impurity while also considering factors like solvent cost, toxicity, and ease of removal. A typical mobile phase might consist of a mixture of acetonitrile and water.

The process involves dissolving the crude Efavirenz containing the impurity in a suitable solvent and injecting it onto the preparative HPLC column. A gradient elution, where the mobile phase composition is changed over time, is often used to enhance separation and reduce run times. The different components of the mixture travel through the column at different rates based on their affinity for the stationary phase, leading to their separation. Fractions are collected as they elute from the column, and those containing Efavirenz of the desired purity are pooled. The collected fractions are then subjected to solvent removal, typically through distillation or evaporation, to yield the purified API.

Table 1: Illustrative Parameters for Production-Scale Preparative RP-HPLC of Efavirenz

| Parameter | Specification | Purpose |

| Stationary Phase | C18 Silica (B1680970), 10-20 µm particle size | Provides hydrophobic interaction for separation. |

| Column Dimensions | 20-100 cm diameter, 25-50 cm length | Accommodates large sample loads for production scale. |

| Mobile Phase A | Water | The weaker solvent in the reversed-phase system. |

| Mobile Phase B | Acetonitrile | The stronger organic solvent to elute compounds. |

| Gradient Profile | Optimized linear or step gradient | To achieve optimal separation in the shortest time. |

| Flow Rate | Several liters per minute | Dependent on column diameter to maintain linear velocity. |

| Loading Capacity | Grams to kilograms per injection | Dependent on column size and separation efficiency. |

| Detection | UV at a specific wavelength (e.g., 247 nm) | To monitor the elution of Efavirenz and impurities. |

It is important to note that while preparative HPLC is highly effective, it can be a costly and time-consuming step. Therefore, its use is often part of a broader impurity control strategy that aims to minimize the formation of impurities in the first place.

Extraction and Distillation Processes

Liquid-liquid extraction and distillation are fundamental unit operations in pharmaceutical manufacturing that can be strategically employed to remove impurities based on their differential solubility and volatility.

Liquid-Liquid Extraction: This technique is particularly useful for separating compounds with different polarities. Since Efavirenz is a relatively nonpolar molecule and the this compound is more polar due to the presence of hydroxyl and amide functional groups, a liquid-liquid extraction process can be designed for its removal.

In a typical scenario, the crude Efavirenz mixture is dissolved in a water-immiscible organic solvent. This organic phase is then washed with an aqueous solution of a specific pH. By carefully selecting the pH of the aqueous phase, the solubility of the impurity can be manipulated. For instance, an acidic or basic wash can ionize certain functional groups on the impurity, making it significantly more soluble in the aqueous phase and thus partitioning it out of the organic phase containing the Efavirenz. Multiple extraction steps may be performed to enhance the removal efficiency.

Fate and Purge Studies of this compound

Understanding the formation, fate (what happens to it), and purge (how it is removed) of impurities throughout the manufacturing process is a key principle of Quality by Design (QbD) and is outlined in the ICH Q11 guideline. Such studies are essential for establishing a robust control strategy.

A fate and purge study for the this compound would involve a systematic investigation of each step in the Efavirenz synthesis. This is often achieved by intentionally "spiking" a known amount of the impurity into a process stream and then monitoring its concentration through subsequent steps.

Key Stages for Investigation in a Fate and Purge Study:

Formation: The study would first aim to identify the specific reaction step where the this compound is formed. This could be a side reaction of one of the key intermediates. Understanding the reaction mechanism and kinetics of its formation is crucial for process optimization to minimize its generation.

Reaction Purge: The study would assess whether the impurity is reactive under the conditions of subsequent reaction steps. It is possible that the impurity is chemically transformed into another compound that is more easily removed.

Extraction Purge: The efficiency of each liquid-liquid extraction step in removing the impurity would be quantified. A purge factor, which is the ratio of the impurity concentration before and after the step, can be calculated.

Crystallization Purge: Crystallization is often a powerful purification step. The study would determine the extent to which the this compound is rejected into the mother liquor during the crystallization of Efavirenz. The solubility of the impurity in the crystallization solvent system is a critical factor here.

Chromatographic Purge: If preparative chromatography is used, its effectiveness in removing the impurity would be validated and a purge factor determined.

Table 2: Hypothetical Fate and Purge Study Data for this compound

| Process Step | Impurity Spiked (g) | Impurity Detected Before Step (g) | Impurity Detected After Step (g) | Purge Factor |

| Reaction Step X | N/A | < 0.01 | 0.5 (Formation) | N/A |

| Extraction 1 | - | 0.5 | 0.2 | 2.5 |

| Crystallization 1 | - | 0.2 | 0.05 | 4.0 |

| Final Purification | - | 0.05 | < 0.01 | > 5.0 |

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual manufacturing data.

By combining these control strategies—process optimization to minimize formation, and effective purification techniques like chromatography, extraction, and crystallization—pharmaceutical manufacturers can ensure that the level of this compound in the final drug substance is consistently below the required safety thresholds.

Regulatory Framework and Pharmacopeial Compliance for Efavirenz Impurities

International Council for Harmonisation (ICH) Guidelines on Impurities

The International Council for Harmonisation (ICH) provides a set of globally recognized guidelines that establish the requirements for the control of impurities in new drug substances and products. These guidelines are pivotal in the development and marketing authorization of pharmaceuticals, including Efavirenz and its associated impurities.

ICH Q3A (Impurities in New Drug Substances) Implications

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. fda.govveeprho.com The thresholds for these actions are determined by the maximum daily dose (MDD) of the drug. For Efavirenz, with a typical MDD of 600 mg, the following thresholds apply:

| Threshold Type | Threshold | Implication for Efavirenz (MDD > 2 g/day not applicable) |

| Reporting Threshold | > 0.05% | Any impurity in the Efavirenz drug substance exceeding this level must be reported in the registration application. |

| Identification Threshold | > 0.10% or 1.0 mg/day total daily intake (TDI), whichever is lower | Any impurity exceeding this level must have its structure characterized. |

| Qualification Threshold | > 0.15% or 1.0 mg/day TDI, whichever is lower | Any impurity exceeding this level must be assessed for its biological safety. |

This table is generated based on the principles outlined in the ICH Q3A(R2) guideline.

For Efavirenz Benzoylaminoalcohol Impurity, if it is present in the drug substance, its levels must be monitored and controlled in accordance with these thresholds. Manufacturers are required to summarize the actual and potential impurities, including this specific compound, that are most likely to arise during synthesis, purification, and storage. gmp-compliance.org

ICH Q3B (Impurities in New Drug Products) Implications

The ICH Q3B(R2) guideline focuses on impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system in the new drug product. nih.gov Similar to ICH Q3A, it establishes thresholds for reporting, identification, and qualification of degradation products based on the MDD.

| Threshold Type | Threshold (for MDD > 10 mg to 2 g) | Implication for Efavirenz Drug Products |

| Reporting Threshold | > 0.1% | Any degradation product in the Efavirenz drug product exceeding this level must be reported. |

| Identification Threshold | > 0.2% or 2 mg TDI, whichever is lower | Any degradation product exceeding this level must be identified. |

| Qualification Threshold | > 0.5% or 5 mg TDI, whichever is lower | Any degradation product exceeding this level must be qualified. |

This table is generated based on the principles outlined in the ICH Q3B(R2) guideline.

If this compound is formed as a degradation product during the formulation or storage of Efavirenz tablets or capsules, its levels must be controlled within these limits. The applicant should summarize the degradation products observed during manufacturing and stability studies. nih.gov

ICH Q11 (Development and Manufacture of Drug Substances) on Impurity Control

ICH Q11 provides guidance on the development and manufacture of drug substances, emphasizing the importance of understanding how the manufacturing process impacts the impurity profile. fda.govedqm.eu For this compound, this means that the manufacturing process of Efavirenz should be designed and controlled to minimize its formation. This includes:

Starting Material Control: Justification for the selection of starting materials and their specifications is crucial. If the impurity originates from a starting material, its level in that material must be controlled. edqm.eu

Process Understanding: A thorough understanding of the chemical transformations and the fate of impurities throughout the synthetic route is necessary to establish an effective control strategy. fda.gov

Pharmacopeial Monographs and Specifications for Efavirenz and its Impurities (e.g., USP, EP, JP)

Pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) provide official standards for drug substances and products. pmda.go.jpmhlw.go.jpsigmaaldrich.comuspnf.com These monographs include tests and acceptance criteria for impurities.

While specific acceptance limits for "this compound" are not explicitly detailed in the publicly available sections of these pharmacopeias, they do contain general and specific requirements for the control of related substances in Efavirenz.

United States Pharmacopeia (USP): The USP monograph for Efavirenz includes an impurity table and specifies a limit for total impurities. pmda.go.jpsynzeal.com The monograph for Efavirenz Tablets also contains a section on organic impurities. europa.eu The identification of "this compound" as a specified impurity in the USP would necessitate its control according to the limits defined in the monograph. who.int

European Pharmacopoeia (EP): The EP provides monographs for Efavirenz that include tests for related substances. mhlw.go.jp The European public assessment report (EPAR) for generic Efavirenz products also discusses the control of impurities. pharmtech.com

Japanese Pharmacopoeia (JP): The JP also sets standards for the quality of medicines in Japan, including requirements for impurity control. sigmaaldrich.comuspnf.com

The International Pharmacopoeia: A draft proposal for the revision of the Efavirenz monograph lists several impurities with their relative retention times, indicating a comprehensive approach to impurity profiling. nih.govregulations.gov

The presence of "this compound" (CAS 1189491-03-9) as a commercially available reference standard from multiple suppliers underscores its relevance in pharmacopeial analysis and quality control. veeprho.comeuropa.euaxios-research.comaquigenbio.comveeprho.comnih.gov

Strategies for Setting Acceptable Limits for this compound

The establishment of acceptable limits for an impurity like this compound is a scientifically driven process based on safety and quality considerations. The primary strategies include:

Qualification based on ICH Thresholds: The most straightforward approach is to ensure that the level of the impurity remains below the ICH qualification threshold. veeprho.com

Reference to Pharmacopeial Standards: If the impurity is specified in a pharmacopeial monograph, the acceptance criteria set forth in the monograph must be met. europa.eu

Toxicological Assessment: If the impurity exceeds the qualification threshold, a comprehensive toxicological assessment is required to establish a safe level of exposure. This may involve a battery of genotoxicity and general toxicity studies.

Comparison with Reference Listed Drug (RLD): For generic drug products, a common strategy is to demonstrate that the impurity profile, including the level of this compound, is comparable to that of the innovator product. fda.gov

Scientific Literature: Justification for an impurity limit can also be derived from existing scientific literature that provides data on the safety of the impurity. fda.gov

Documentation and Reporting Requirements for Impurity Profiles

Comprehensive documentation and transparent reporting of the impurity profile are fundamental requirements for regulatory submissions, such as an Abbreviated New Drug Application (ANDA). For this compound, the following should be included in the submission:

List of Impurities: A comprehensive list of all potential and actual impurities, including their chemical names, structures, and origin (process-related or degradation). europa.eu

Analytical Procedures: Detailed information on the analytical methods used for detecting and quantifying the impurity, including validation data to demonstrate specificity, linearity, accuracy, and precision.

Batch Analysis Data: A tabulation of the levels of this compound found in multiple batches of the drug substance and drug product, including those used in stability and clinical studies.

Justification of Acceptance Criteria: A clear rationale for the proposed acceptance criteria for the impurity, based on the strategies outlined in the previous section. europa.euaxios-research.com

Specified Unidentified Impurities: If an impurity is above the identification threshold but its structure has not been elucidated, it should be listed as a "specified unidentified impurity" with an appropriate qualitative descriptor (e.g., based on its relative retention time). fda.govaxios-research.com

By adhering to this rigorous regulatory framework, pharmaceutical manufacturers can ensure that the levels of this compound in their products are appropriately controlled, thereby safeguarding patient health and ensuring compliance with global standards.

Future Research Trajectories for Efavirenz Benzoylaminoalcohol Impurity Management

Development of Green Chemistry Approaches for Impurity Reduction

The paradigm of pharmaceutical synthesis is shifting towards sustainable practices, with green chemistry offering promising avenues for minimizing impurity formation, including that of Efavirenz Benzoylaminoalcohol Impurity. jocpr.com Future research will likely focus on designing chemical processes that prioritize sustainability from the outset. jocpr.com

Key areas of investigation include:

Alternative Solvent Systems: Traditional organic solvents are a major source of chemical waste and can participate in side reactions leading to impurities. jocpr.com Research is advancing the use of greener solvents such as water, bio-based solvents (e.g., ethyl lactate (B86563) derived from corn), and supercritical carbon dioxide (scCO2). jocpr.commdpi.com For Efavirenz synthesis, exploring the use of scCO2 could be particularly valuable due to its low toxicity and ease of removal from the final product. jocpr.com

Energy-Efficient Synthesis: Microwave-assisted synthesis represents an economical and energy-efficient method that can lead to faster, more selective transformations and reduced waste. mdpi.com Applying this technology to the specific synthetic steps where this compound may form could optimize reaction conditions to favor the desired product.